Carbamazepine 10,11 epoxide-d10

Description

Propriétés

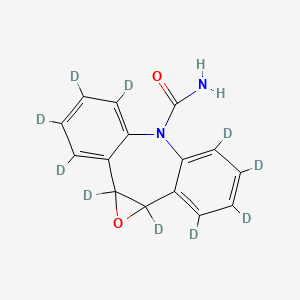

IUPAC Name |

2,4,6,7,8,9,13,14,15,16-decadeuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,13D,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWWEEVEIOGMMT-WJSNEECMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3(C(O3)(C4=C(C(=C(C(=C4N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901122113 |

Source

|

| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-16-6 |

Source

|

| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219804-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Carbamazepine-10,11-epoxide-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Carbamazepine-10,11-epoxide-d10, a deuterated analog of a primary active metabolite of the anticonvulsant drug Carbamazepine. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

Synthesis

The synthesis of Carbamazepine-10,11-epoxide-d10 is a two-step process that begins with the synthesis of the deuterated precursor, Carbamazepine-d10, followed by its epoxidation.

Synthesis of Carbamazepine-d10

The synthesis of Carbamazepine-d10 typically starts from deuterated 2,2'-dinitrodibenzyl, which undergoes a reductive cyclization to form the deuterated iminostilbene core. Subsequent carbamoylation yields Carbamazepine-d10. While various synthetic routes exist, a common laboratory-scale method is outlined below.

Experimental Protocol: Synthesis of Carbamazepine-d10

-

Reductive Cyclization of 2,2'-Dinitrodibenzyl-d10: 2,2'-Dinitrodibenzyl-d10 is dissolved in a suitable solvent, such as ethanol. A reducing agent, for example, tin(II) chloride in the presence of hydrochloric acid, is added portion-wise at a controlled temperature. The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, neutralized with a base (e.g., sodium hydroxide solution), and the product, 5H-Dibenzo[b,f]azepine-d10 (Iminostilbene-d10), is extracted with an organic solvent like dichloromethane. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography.

-

Carbamoylation of Iminostilbene-d10: The purified Iminostilbene-d10 is dissolved in an aprotic solvent, such as toluene. Phosgene or a phosgene equivalent (e.g., triphosgene) is introduced to the solution at a low temperature to form the 5-carbonyl chloride intermediate. Following the formation of the intermediate, anhydrous ammonia gas is bubbled through the solution, or an ammoniacal solution is added to yield Carbamazepine-d10. The product precipitates from the solution and can be collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.

Epoxidation of Carbamazepine-d10

The final step is the selective epoxidation of the 10,11-double bond of Carbamazepine-d10. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.

Experimental Protocol: Epoxidation of Carbamazepine-d10

-

Reaction Setup: Carbamazepine-d10 is dissolved in a chlorinated solvent like dichloromethane or chloroform in a round-bottom flask. The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Oxidizing Agent: A solution of m-CPBA in the same solvent is added dropwise to the stirred solution of Carbamazepine-d10 over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.

-

Work-up and Purification: Once the reaction is complete, the reaction mixture is washed successively with a sodium bisulfite solution to quench excess peroxy acid, a saturated sodium bicarbonate solution to remove acidic byproducts, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, Carbamazepine-10,11-epoxide-d10, is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final product as an off-white solid.

Synthesis Workflow

Physicochemical Properties of Deuterated Carbamazepine Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine, an anticonvulsant and mood-stabilizing drug, is primarily metabolized in the body to its active metabolite, Carbamazepine-10,11-epoxide. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic profile of a drug by affecting its metabolism. This technical guide provides a comprehensive overview of the known physicochemical properties of Carbamazepine epoxide and explores the anticipated effects of deuteration on these properties. Due to the limited availability of specific experimental data for deuterated Carbamazepine epoxide in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters.

Data Presentation: Physicochemical Properties

Table 1: General Physicochemical Properties

| Property | Carbamazepine-10,11-epoxide | Deuterated Carbamazepine-10,11-epoxide (d2) |

| Molecular Formula | C₁₅H₁₂N₂O₂[1] | C₁₅H₁₀D₂N₂O₂ |

| Molecular Weight | 252.27 g/mol [1] | 254.28 g/mol [2] |

| Appearance | Solid[3] | Not available |

| Color | Off-white to light yellow[3] | Not available |

Table 2: Physicochemical Parameters

| Parameter | Carbamazepine-10,11-epoxide | Deuterated Carbamazepine-10,11-epoxide |

| Melting Point (°C) | 217-220[4] | Not experimentally determined. Deuteration may cause a slight change. |

| Boiling Point (°C) | Not available | Not available |

| pKa (Strongest Acidic) | 15.96 (Predicted)[5][6] | Not experimentally determined. Deuteration can cause a slight shift. |

| pKa (Strongest Basic) | -3.7 (Predicted)[5][6] | Not experimentally determined. Deuteration can cause a slight shift. |

| Water Solubility | 1.34 mg/mL (Predicted)[6] | Not experimentally determined. Deuteration may slightly alter solubility. |

| LogP (Octanol-Water Partition Coefficient) | 1.58 (Predicted)[6] | Not experimentally determined. Deuteration may cause a minor change. |

Metabolic Pathway of Carbamazepine

Carbamazepine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway involves the formation of the active metabolite, Carbamazepine-10,11-epoxide, which is subsequently hydrolyzed to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.

Caption: Metabolic conversion of Carbamazepine to its active epoxide and inactive diol metabolites.

Experimental Protocols

Detailed methodologies for the synthesis of deuterated Carbamazepine epoxide and the determination of its physicochemical properties are not widely published. Therefore, this section provides generalized experimental protocols that can be adapted for this purpose.

Synthesis of Deuterated Carbamazepine Epoxide

A potential synthetic route to deuterated Carbamazepine epoxide would involve the epoxidation of deuterated Carbamazepine. The synthesis of deuterated Carbamazepine can be achieved through various methods, including the reaction of deuterated iminostilbene with a cyanate source.

Experimental Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of deuterated Carbamazepine epoxide.

Determination of Melting Point

The melting point is a fundamental physical property indicative of a compound's purity.

Experimental Protocol:

-

Sample Preparation: A small, finely powdered sample of the deuterated Carbamazepine epoxide is packed into a capillary tube to a height of 2-3 mm[7].

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range[7][8].

Experimental Workflow for Melting Point Determination:

References

- 1. Carbamazepine 10,11-Epoxide-D2 | CAS No- 1185025-41-5 | Simson Pharma Limited [simsonpharma.com]

- 2. Carbamazepine 10,11-Epoxide-d2 (Major) | C15H12N2O2 | CID 45038546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. enamine.net [enamine.net]

- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 6. Carbamazepine synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

The Gold Standard in Bioanalysis: A Technical Guide to Carbamazepine-10,11-epoxide-d10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide delves into the core mechanism and application of Carbamazepine-10,11-epoxide-d10 as a stable isotope-labeled internal standard (SIL-IS) for the sensitive and reliable quantification of its pharmacologically active metabolite, Carbamazepine-10,11-epoxide. The use of a deuterated internal standard is widely recognized as the gold standard, offering unparalleled advantages in mitigating matrix effects and improving method robustness.

The Principle of Isotope Dilution Mass Spectrometry

The foundational principle behind the use of Carbamazepine-10,11-epoxide-d10 is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated internal standard is added to a sample at the earliest stage of preparation. Because the stable isotopes (deuterium) only minimally alter the physicochemical properties, the SIL-IS behaves nearly identically to the endogenous analyte throughout the entire analytical workflow, including extraction, chromatography, and ionization.

The mass spectrometer, however, can readily distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations or losses encountered during sample processing are effectively normalized, leading to highly accurate and precise quantification.

Quantitative Data and Mass Spectrometric Parameters

The accurate quantification of Carbamazepine-10,11-epoxide relies on the specific detection of both the analyte and its deuterated internal standard using tandem mass spectrometry (MS/MS), typically in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion and a characteristic product ion for each compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Carbamazepine-10,11-epoxide | 253.1 | 180.1 | Commonly used transition[1]. |

| Carbamazepine-10,11-epoxide-d10 | 263.1 | 190.1 | Inferred based on a +10 Da shift from the non-deuterated product ion. |

| Carbamazepine (for reference) | 237.1 | 194.1 | Common transition for the parent drug[2]. |

| Carbamazepine-d10 (for reference) | 247.1 | 204.1 | Reported transition for the deuterated parent drug[2][3]. |

Note: The exact MRM transition for Carbamazepine-10,11-epoxide-d10 is not widely published. The provided values are inferred based on the fragmentation of the non-deuterated analogue and related deuterated compounds. It is crucial to optimize these parameters on the specific mass spectrometer being used.

Experimental Protocol: Quantification of Carbamazepine-10,11-epoxide in Human Plasma

This section outlines a typical experimental protocol for the analysis of Carbamazepine-10,11-epoxide in human plasma using Carbamazepine-10,11-epoxide-d10 as an internal standard.

1. Materials and Reagents:

-

Carbamazepine-10,11-epoxide analytical standard

-

Carbamazepine-10,11-epoxide-d10 internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

2. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma sample, calibrator, or quality control into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (containing Carbamazepine-10,11-epoxide-d10 at a concentration of, for example, 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 80% B

-

3.0-3.5 min: 80% B

-

3.5-4.0 min: 80% to 20% B

-

4.0-5.0 min: 20% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

4. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Carbamazepine-10,11-epoxide: 253.1 -> 180.1

-

Carbamazepine-10,11-epoxide-d10: 263.1 -> 190.1 (to be optimized)

-

-

Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Mechanism of Action: Correcting for Analytical Variability

The primary mechanism by which Carbamazepine-10,11-epoxide-d10 ensures accurate quantification is by co-eluting with the analyte and experiencing the same analytical variations. Any loss during sample preparation or fluctuation in instrument response will affect both the analyte and the internal standard proportionally, thus keeping their signal ratio constant.

References

- 1. biochimicaclinica.it [biochimicaclinica.it]

- 2. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sources and Technical Guide for High-Purity Carbamazepine 10,11-epoxide-d10

For researchers, scientists, and drug development professionals requiring high-purity Carbamazepine 10,11-epoxide-d10 for use as an internal standard in pharmacokinetic and metabolic studies, a number of commercial sources are available. This technical guide provides an in-depth overview of these suppliers, available technical specifications, and detailed experimental protocols for its application in bioanalytical assays.

Commercial Supplier Overview

High-purity Carbamazepine 10,11-epoxide-d10 is available from several reputable suppliers specializing in stable isotope-labeled compounds and analytical reference standards. The choice of supplier may depend on factors such as geographical location, required purity levels, available documentation (e.g., Certificate of Analysis), and price. Below is a summary of key suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| Simson Pharma | Carbamazepine-10,11-epoxide D10 | 1219804-16-6 | C₁₅H₂D₁₀N₂O₂ | 262.33 | Accompanied by Certificate of Analysis[1] |

| Clinivex | 10,11-Epoxide Carbamazepine-d10 | 1219804-16-6 | Not specified | Not specified | Intended for laboratory use only |

| MedchemExpress | Carbamazepine 10,11 epoxide-d10 | 1219804-16-6 | C₁₅H₂D₁₀N₂O₂ | 262.33 | For research use only |

| LGC Standards | Carbamazepine-10,11-epoxide-d10 (rings-d10) | 1219804-16-6 | C₁₅H₂D₁₀N₂O₂ | 262.33 | Not specified |

| Alentris Research | Carbamazepine-10,11-Epoxide-d10 (rings-d10) | 1219804-16-6 | C₁₅H₂D₁₀N₂O₂ | 262.3 | Please Inquire |

| Cerilliant (a part of MilliporeSigma) | Carbamazepine-10,11-epoxide solution | 36507-30-9 (unlabeled) | Not specified | Not specified | Certified Reference Material[2] |

| Santa Cruz Biotechnology | Carbamazepine-10,11-epoxide-d10 (rings-d10) | 1219804-16-6 | C₁₅H₂D₁₀N₂O₂ | 262.33 | For Research Use Only[3] |

| Axios Research | Carbamazepine-10, 11-epoxide-d10 | 36507-30-9 (unlabeled) | C₁₅H₂N₂O₂D₁₀ | 262.33 | Fully characterized chemical compound[4] |

Technical Specifications and Data Presentation

Quantitative data regarding the purity and characterization of Carbamazepine 10,11-epoxide-d10 is crucial for its application as an internal standard. While a comprehensive Certificate of Analysis (CoA) should be requested from the supplier, the table below summarizes generally available information.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (Atom % D) | ≥98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Visual Inspection |

Experimental Protocols

Carbamazepine 10,11-epoxide-d10 is primarily used as an internal standard for the quantification of Carbamazepine and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, generalized experimental protocol based on published methods.[5][6][7]

Sample Preparation (Protein Precipitation)

-

Spiking: To 100 µL of plasma, serum, or urine sample, add a known concentration of Carbamazepine 10,11-epoxide-d10 solution (e.g., 50 ng/mL in methanol).

-

Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 10-20% B, ramp up to 90-95% B over a few minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Carbamazepine 10,11-epoxide: m/z 253.1 → 180.1

-

Carbamazepine 10,11-epoxide-d10: m/z 263.1 → 180.1

-

Carbamazepine: m/z 237.1 → 194.1

-

-

Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum sensitivity.

-

Visualizations

Supplier Selection Workflow

Caption: A logical workflow for the selection of a commercial supplier for Carbamazepine 10,11-epoxide-d10.

Bioanalytical Experimental Workflow

Caption: A generalized workflow for the use of Carbamazepine 10,11-epoxide-d10 in a bioanalytical context.

Metabolic Pathway of Carbamazepine

Caption: A simplified diagram illustrating the primary metabolic pathway of Carbamazepine to its epoxide metabolite.

References

- 1. Carbamazepine-10,11-epoxide D10 | CAS No- 1219804-16-6 | Simson Pharma Limited [simsonpharma.com]

- 2. Carbamazepine-10,11-epoxide 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 36507-30-9 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Carbamazepine-10, 11-epoxide-d10 - CAS - 36507-30-9 (Unlabled) | Axios Research [axios-research.com]

- 5. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Long-Term Stability of Carbamazepine-10,11-epoxide-d10 in Frozen Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term stability of Carbamazepine-10,11-epoxide-d10, a crucial deuterated internal standard used in the bioanalysis of its therapeutic counterpart, Carbamazepine-10,11-epoxide. Ensuring the stability of internal standards in biological matrices under frozen storage is a cornerstone of robust and reliable pharmacokinetic and toxicokinetic studies. This document synthesizes available data, outlines experimental protocols, and presents the regulatory landscape governing the stability of such compounds.

Introduction

Carbamazepine (CBZ) is a widely prescribed anticonvulsant and mood-stabilizing drug. Its primary active metabolite, Carbamazepine-10,11-epoxide (CBZ-E), also exhibits therapeutic and potentially toxic effects, making its quantification in plasma essential for therapeutic drug monitoring and clinical research. Bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on stable isotope-labeled internal standards (SIL-IS) to ensure accuracy and precision. Carbamazepine-10,11-epoxide-d10 (CBZ-E-d10) is the preferred SIL-IS for the quantification of CBZ-E.

The integrity of bioanalytical data is fundamentally dependent on the stability of both the analyte and the internal standard in the biological matrix throughout the entire lifecycle of a sample, from collection to analysis. This guide focuses specifically on the long-term stability of CBZ-E-d10 in frozen plasma, a critical parameter for studies where samples may be stored for extended periods.

Quantitative Stability Data

Publicly available, extensive long-term stability data for Carbamazepine-10,11-epoxide-d10 in frozen plasma is limited. However, a bioanalytical method validation report for an intravenous carbamazepine formulation submitted to the U.S. Food and Drug Administration (FDA) provides a specific data point for the internal standard.

Table 1: Summary of Long-Term Stability Data for Carbamazepine-10,11-epoxide-d10 in Frozen Plasma

| Compound | Matrix | Storage Temperature | Duration | Stability Assessment |

| Carbamazepine-10,11-epoxide-d10 | Plasma | -20°C | 15 days | Stable |

While the 15-day period is shorter than typical long-term stability assessments, it provides a validated data point. For context, studies on the non-deuterated analyte, Carbamazepine-10,11-epoxide, have demonstrated stability in frozen plasma for more extended periods.

Table 2: Summary of Long-Term Stability Data for Non-Deuterated Carbamazepine and its Epoxide Metabolite in Frozen Plasma

| Compound | Matrix | Storage Temperature | Duration | Stability Assessment |

| Carbamazepine & Carbamazepine-10,11-epoxide | Plasma | -20°C | 90 days | Stable[1] |

| Oxcarbazepine (structurally related) | Human Plasma | ≤ -20°C | 3 months | Stable[1] |

The stability of the non-deuterated analyte suggests that the deuterated analog is also likely to be stable for extended periods. However, regulatory guidelines necessitate that the stability of the internal standard be scientifically established.

Regulatory Perspective and Best Practices

Regulatory bodies such as the FDA and the European Medicines Agency (EMA) have established clear guidelines for the validation of bioanalytical methods, including the assessment of analyte and internal standard stability.

The core principle is that the stability of the internal standard should be evaluated under the same conditions as the analyte. However, the EMA guideline on bioanalytical method validation states that it is not necessary to study the stability of stable-isotope labelled internal standards if it is demonstrated that no isotope exchange reactions occur under the same conditions as the stability of the analyte was demonstrated. Given that the deuterium atoms in Carbamazepine-10,11-epoxide-d10 are located on the aromatic rings, the risk of back-exchange is minimal under typical bioanalytical conditions.

Despite this, it is considered best practice, and often a regulatory expectation, to perform at least a preliminary assessment of the internal standard's stability in the matrix.

Diagram 1: Decision Process for Internal Standard Stability Testing

Experimental Protocol for Long-Term Stability Assessment

To rigorously establish the long-term stability of Carbamazepine-10,11-epoxide-d10 in frozen plasma, the following experimental protocol is recommended, in line with regulatory expectations.

4.1 Objective

To evaluate the stability of Carbamazepine-10,11-epoxide-d10 in a biological matrix (e.g., human plasma) after storage at a specified temperature (e.g., -20°C and/or -80°C) for an extended period.

4.2 Materials

-

Blank, pooled human plasma (screened for interferences)

-

Carbamazepine-10,11-epoxide-d10 certified reference standard

-

Validated bioanalytical method for the quantification of Carbamazepine-10,11-epoxide

4.3 Sample Preparation

-

Prepare Stock Solutions: Prepare a stock solution of Carbamazepine-10,11-epoxide-d10 in an appropriate organic solvent.

-

Spike Plasma: Spike the blank plasma pool with the internal standard to achieve a concentration equivalent to that used in the analytical method.

-

Aliquot Samples: Aliquot the spiked plasma into appropriately labeled polypropylene tubes. A sufficient number of aliquots should be prepared to cover all time points and for any potential re-analysis.

-

Time Zero (T0) Analysis: Immediately analyze a set of freshly prepared spiked plasma samples (n ≥ 3) to establish the baseline concentration.

-

Storage: Store the remaining aliquots at the desired frozen temperature(s) (e.g., -20°C and -80°C).

4.4 Stability Testing

-

Retrieve Samples: At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of stored stability samples (n ≥ 3) from the freezer.

-

Sample Analysis: Thaw the samples unassisted at room temperature and process them using the validated bioanalytical method.

-

Data Evaluation: The mean concentration of the stored stability samples is compared to the mean concentration of the T0 samples.

4.5 Acceptance Criteria

The internal standard is considered stable if the mean concentration of the stored samples is within ±15% of the mean concentration of the T0 samples.

Diagram 2: Experimental Workflow for Long-Term Stability Assessment

Conclusion

The long-term stability of Carbamazepine-10,11-epoxide-d10 in frozen plasma is a critical parameter for ensuring the reliability of bioanalytical data. While extensive public data is scarce, a validated 15-day stability at -20°C has been documented. The known stability of the non-deuterated analyte and the chemically robust nature of the deuterated label on the aromatic rings provide a strong scientific basis to expect long-term stability under typical frozen storage conditions (-20°C and -80°C).

For regulatory submissions, it is imperative for laboratories to establish and document the stability of Carbamazepine-10,11-epoxide-d10 in their specific matrix and storage conditions, following a rigorous experimental protocol as outlined in this guide. Adherence to these principles will ensure the integrity and defensibility of the bioanalytical data generated in support of drug development programs.

References

An In-Depth Technical Guide on the Chemical Structure and Mass Spectral Fragmentation of Carbamazepine-10,11-epoxide-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and mass spectral fragmentation of Carbamazepine-10,11-epoxide-d10. This deuterated analog of a major active metabolite of Carbamazepine is crucial for quantitative bioanalytical studies, serving as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.

Chemical Structure and Properties

Carbamazepine-10,11-epoxide-d10 is a stable isotope-labeled version of Carbamazepine-10,11-epoxide, where ten hydrogen atoms have been replaced by deuterium. This labeling is typically on the aromatic rings, rendering it chemically identical to the parent compound but with a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based quantification.

Chemical Formula: C₁₅H₂D₁₀N₂O₂

Molecular Weight: Approximately 262.33 g/mol [1]

CAS Number: 1219804-16-6

The presence of deuterium does not significantly alter the chemical properties, such as polarity or reactivity, ensuring that its chromatographic behavior is nearly identical to the non-labeled analyte. This co-elution is a critical characteristic for an effective internal standard.

Mass Spectral Fragmentation Analysis

The mass spectral fragmentation of Carbamazepine-10,11-epoxide-d10 is analyzed to determine its structural components and to establish specific transitions for its detection in complex biological matrices. The fragmentation pattern is elucidated through collision-induced dissociation (CID) in a tandem mass spectrometer.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule of Carbamazepine-10,11-epoxide-d10 is initiated by the protonation of the molecule, typically occurring on the nitrogen atom of the carboxamide group or the oxygen of the epoxide ring in the gas phase. The subsequent collision with an inert gas induces fragmentation.

The primary fragmentation pathway involves the cleavage of the epoxide ring and subsequent rearrangements. Based on the known fragmentation of the non-deuterated Carbamazepine-10,11-epoxide and considering the mass shift due to deuteration, the following fragmentation is proposed:

-

The protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 263.1 is selected as the precursor ion.

-

Upon collision-induced dissociation, a characteristic neutral loss of the carboxamide group (-NH₂CO) and rearrangement can lead to the formation of a stable acridinium-d10 ion.

-

Further fragmentation can occur, leading to smaller charged fragments.

The following diagram illustrates the proposed mass spectral fragmentation pathway of Carbamazepine-10,11-epoxide-d10.

References

Understanding Isotope Effects in the Analysis of Carbamazepine-10,11-epoxide-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical considerations of isotope effects in the bioanalytical quantitation of Carbamazepine-10,11-epoxide, utilizing its deuterated analog, Carbamazepine-10,11-epoxide-d10, as an internal standard. This guide provides a comprehensive overview of the metabolic context, analytical methodologies, and the subtle yet critical impact of isotopic labeling on chromatographic and mass spectrometric behavior.

Introduction: The Role of Stable Isotope Labeled Internal Standards

In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope labeled (SIL) internal standards are the gold standard for achieving the highest accuracy and precision. The fundamental principle lies in the chemical identity between the analyte and its SIL counterpart, ensuring they exhibit nearly identical behavior during sample preparation, chromatography, and ionization. The mass difference, however, allows for their distinct detection by the mass spectrometer. Carbamazepine-10,11-epoxide-d10 serves as an ideal internal standard for the quantification of the pharmacologically active metabolite of carbamazepine, Carbamazepine-10,11-epoxide.

Metabolic Pathway of Carbamazepine

Carbamazepine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The main metabolic pathway involves the epoxidation of the dibenzazepine ring to form Carbamazepine-10,11-epoxide. This metabolite is pharmacologically active and contributes to both the therapeutic and toxic effects of the parent drug. The epoxide is subsequently hydrolyzed by epoxide hydrolase to the inactive 10,11-dihydroxy-carbamazepine. Understanding this pathway is crucial for interpreting pharmacokinetic data and assessing drug-drug interactions.[1][2][3][4][5]

Figure 1: Metabolic pathway of Carbamazepine to its active epoxide metabolite and subsequent inactivation.

Isotope Effects in the Analysis of Carbamazepine-10,11-epoxide-d10

The substitution of ten hydrogen atoms with deuterium in Carbamazepine-10,11-epoxide-d10 introduces subtle physicochemical differences that can manifest as isotope effects in the analytical workflow.

Chromatographic Isotope Effect

A common phenomenon observed with deuterated compounds in reverse-phase liquid chromatography is a slight shift to an earlier retention time compared to their non-deuterated counterparts. This "inverse deuterium isotope effect" is attributed to the slightly lower hydrophobicity of C-D bonds compared to C-H bonds. While specific quantitative data for the retention time shift of Carbamazepine-10,11-epoxide-d10 is not extensively published, it is a critical parameter to monitor during method development. A significant separation between the analyte and the internal standard could expose them to different matrix effects, potentially compromising the accuracy of quantification. Ideally, the chromatographic system should be optimized to ensure co-elution or near co-elution.

Mass Spectrometric Isotope Effect

The primary and intended isotope effect in mass spectrometry is the mass difference, which allows for the selective detection of the analyte and the internal standard. For Carbamazepine-10,11-epoxide-d10, the precursor and product ions will have a mass-to-charge ratio (m/z) that is 10 units higher than the corresponding ions of the unlabeled compound, assuming the deuterium atoms are not lost during fragmentation. It is important to verify that the fragmentation patterns of the analyte and the internal standard are analogous to ensure a consistent response. While minor differences in fragmentation efficiency can occur, they are generally considered negligible for highly deuterated standards.

Experimental Protocols

The following section details a typical experimental protocol for the simultaneous quantification of carbamazepine and Carbamazepine-10,11-epoxide in human plasma using LC-MS/MS with a deuterated internal standard.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (containing Carbamazepine-d10 and, if used, Carbamazepine-10,11-epoxide-d10).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 20% B, linear gradient to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Carbamazepine | 237.1 | 194.1 |

| Carbamazepine-10,11-epoxide | 253.1 | 180.1 |

| Carbamazepine-d10 (Internal Standard) | 247.1 | 204.1 |

Note: In some methods, Carbamazepine-d10 is used as the internal standard for both Carbamazepine and its epoxide metabolite.[6]

Figure 2: A typical experimental workflow for the bioanalysis of Carbamazepine-10,11-epoxide.

Data Presentation and Method Validation

A robust bioanalytical method using Carbamazepine-10,11-epoxide-d10 as an internal standard should be fully validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 2: Typical Bioanalytical Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability established under various storage and processing conditions (freeze-thaw, bench-top, long-term) |

Table 3: Example Quantitative Performance Data

| Analyte | Linearity Range (ng/mL) | Precision (CV%) | Accuracy (% Bias) |

| Carbamazepine | 5 - 2000 | 4.0 - 9.6 | Within ±15% |

| Carbamazepine-10,11-epoxide | 5 - 2000 | 4.0 - 9.6 | Within ±15% |

| (Data adapted from a representative study[6]) |

Conclusion

The use of Carbamazepine-10,11-epoxide-d10 as an internal standard is a robust and reliable approach for the accurate quantification of Carbamazepine-10,11-epoxide in biological matrices. A thorough understanding of potential isotope effects, particularly the chromatographic shift, is essential for developing and validating a high-quality bioanalytical method. By carefully optimizing the chromatographic and mass spectrometric conditions and performing a comprehensive method validation, researchers can ensure the generation of reliable data for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. SMPDB [smpdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Carbamazepine and its Active Metabolite in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Introduction

Carbamazepine is a widely prescribed anticonvulsant and mood-stabilizing medication used in the management of epilepsy, bipolar disorder, and neuropathic pain. The therapeutic efficacy and potential for adverse effects of carbamazepine are influenced by its concentration in the bloodstream, as well as the concentration of its pharmacologically active metabolite, carbamazepine-10,11-epoxide. Consequently, therapeutic drug monitoring (TDM) of both carbamazepine and its epoxide metabolite is crucial for optimizing patient dosage regimens. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of carbamazepine and carbamazepine-10,11-epoxide in human plasma. The use of a stable isotope-labeled internal standard, Carbamazepine-10,11-epoxide-d10, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle of the Method

This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of carbamazepine, carbamazepine-10,11-epoxide, and the internal standard, Carbamazepine-10,11-epoxide-d10. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The stable isotope-labeled internal standard closely mimics the chromatographic and mass spectrometric behavior of the analytes, providing reliable quantification.

Materials and Reagents

-

Analytes and Internal Standard:

-

Carbamazepine

-

Carbamazepine-10,11-epoxide

-

Carbamazepine-10,11-epoxide-d10 (Internal Standard)

-

-

Solvents and Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (drug-free)

-

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of carbamazepine, carbamazepine-10,11-epoxide, and Carbamazepine-10,11-epoxide-d10 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the carbamazepine and carbamazepine-10,11-epoxide stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Carbamazepine-10,11-epoxide-d10 stock solution in acetonitrile.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 65 | 35 |

| 2.5 | 35 | 65 |

| 2.6 | 65 | 35 |

| 4.0 | 65 | 35 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Carbamazepine | 237.1 | 194.1 | 150 |

| Carbamazepine-10,11-epoxide | 253.1 | 180.1 | 150 |

| Carbamazepine-10,11-epoxide-d10 (IS) | 263.2 | 180.1 | 150 |

Note: The product ion for the deuterated internal standard is predicted based on the fragmentation of the non-deuterated analog, as the deuterium atoms are on the aromatic rings and are not expected to be lost in this fragmentation pathway.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of the analytes in the unknown samples is then determined from the calibration curve using a weighted linear regression model.

Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of carbamazepine.

Caption: Metabolic pathway of carbamazepine to its epoxide and diol metabolites.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in human plasma. The use of the deuterated internal standard, Carbamazepine-10,11-epoxide-d10, ensures accurate and precise results, making this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a clinical or research setting.

UPLC-UV Method for High-Throughput Analysis of Carbamazepine and its Epoxide-d10 Metabolite

Introduction

Carbamazepine is a widely prescribed anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and trigeminal neuralgia. Therapeutic drug monitoring (TDM) of carbamazepine is crucial to ensure its efficacy and safety, as it exhibits a narrow therapeutic index and significant inter-individual pharmacokinetic variability. A major active metabolite, carbamazepine-10,11-epoxide, also contributes to both the therapeutic and toxic effects of the parent drug. Stable isotope-labeled internal standards, such as carbamazepine-10,11-epoxide-d10, are essential for accurate quantification in bioanalytical methods. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV) method for the simultaneous determination of carbamazepine and its epoxide-d10 metabolite in plasma. The developed method is suitable for high-throughput analysis in clinical and research settings.

Experimental

Materials and Reagents

-

Carbamazepine (CBZ) reference standard (≥98% purity)

-

Carbamazepine-10,11-epoxide-d10 (CBZ-E-d10) internal standard (≥98% purity)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, ultrapure (18.2 MΩ·cm)

-

Formic acid, LC-MS grade

-

Human plasma, drug-free

-

Phenytoin sodium (Internal Standard for extraction)

Instrumentation and Chromatographic Conditions

A Waters ACQUITY UPLC® H-Class System equipped with a photodiode array (PDA) detector was used for this analysis.

Table 1: UPLC-UV Chromatographic Conditions

| Parameter | Value |

| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% A to 40% A over 4 minutes, then return to initial conditions |

| Flow Rate | 0.5 mL/min[1][2] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| UV Detection Wavelength | 285 nm[3][4] |

| Run Time | 6 minutes[1][2] |

Standard and Sample Preparation

2.3.1. Standard Stock Solutions

Stock solutions of carbamazepine (1 mg/mL) and carbamazepine-10,11-epoxide-d10 (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

2.3.2. Calibration Standards and Quality Control Samples

Calibration standards were prepared by spiking drug-free human plasma with appropriate volumes of the working standard solutions to achieve final concentrations ranging from 0.1 to 20 µg/mL for both carbamazepine and carbamazepine-10,11-epoxide-d10. Quality control (QC) samples were prepared at low, medium, and high concentrations (0.3, 3, and 15 µg/mL).

2.3.3. Plasma Sample Preparation

A simple protein precipitation method was employed for sample preparation.[1][2] To 200 µL of plasma, 400 µL of acetonitrile containing the internal standard (phenytoin sodium, 10 µg/mL) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40 °C. The residue was reconstituted in 100 µL of the initial mobile phase, and 5 µL was injected into the UPLC system.

Method Validation

The developed method was validated according to the FDA guidelines for bioanalytical method validation.

Table 2: Method Validation Parameters

| Parameter | Carbamazepine | Carbamazepine-10,11-epoxide-d10 |

| Linearity Range (µg/mL) | 0.1 - 20 | 0.1 - 20 |

| Correlation Coefficient (r²) | > 0.999[1][2] | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.05 |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.1 |

| Precision (%RSD) | < 5% | < 5% |

| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |

Results and Discussion

The developed UPLC-UV method provided excellent separation and quantification of carbamazepine and its epoxide-d10 metabolite. The total run time of 6 minutes allows for high-throughput analysis.[1][2] A representative chromatogram is shown in Figure 1.

The validation results demonstrate that the method is linear, sensitive, precise, and accurate for the intended purpose. The simple protein precipitation extraction procedure resulted in clean chromatograms with minimal matrix effects.

Conclusion

A rapid, sensitive, and reliable UPLC-UV method for the simultaneous determination of carbamazepine and carbamazepine-10,11-epoxide-d10 in human plasma has been successfully developed and validated. This method is suitable for routine therapeutic drug monitoring and pharmacokinetic studies.

Diagrams

Caption: Experimental workflow from sample preparation to UPLC-UV analysis.

Caption: Logical workflow of the UPLC-UV method development and validation process.

References

- 1. Quantification of carbamazepine and its 10,11-epoxide metabolite in rat plasma by UPLC-UV and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of carbamazepine and its 10,11-epoxide metabolite in rat plasma by UPLC-UV and application to pharmacokinetic study. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Determination of carbamazepine in serum and saliva samples by high performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Solid-Phase Extraction of Carbamazepine 10,11-Epoxide-d10 from Human Plasma

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of Carbamazepine 10,11-epoxide-d10 in human plasma. Carbamazepine is a primary anticonvulsant medication, and monitoring its active metabolite, Carbamazepine 10,11-epoxide, is crucial for therapeutic drug management.[1][2] The use of a deuterated internal standard, Carbamazepine 10,11-epoxide-d10, ensures high accuracy and precision in bioanalytical methods. This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for pharmacokinetic and toxicokinetic studies. The described SPE method, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, provides excellent recovery and reproducibility.

Introduction

Carbamazepine is widely prescribed for the treatment of epilepsy and neuropathic pain.[1] Its primary metabolic pathway involves the formation of the pharmacologically active metabolite, Carbamazepine 10,11-epoxide.[1][2] Due to its anticonvulsant properties and potential for contribution to both therapeutic and adverse effects, the simultaneous monitoring of both carbamazepine and its epoxide metabolite is often necessary for optimal patient care.[1][3]

Stable isotope-labeled internal standards, such as Carbamazepine 10,11-epoxide-d10, are the gold standard in quantitative bioanalysis using mass spectrometry. They mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability in extraction recovery. This document provides a comprehensive protocol for the solid-phase extraction of Carbamazepine 10,11-epoxide-d10 from human plasma, suitable for subsequent LC-MS/MS analysis.

Experimental

Materials and Reagents

-

Human plasma (K2-EDTA)

-

Carbamazepine 10,11-epoxide-d10 reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Phosphate buffer (10 mM, pH 7.0)

-

SPE cartridges (e.g., Oasis HLB or C18)

Equipment

-

SPE manifold

-

Centrifuge

-

Analytical balance

-

Vortex mixer

-

Pipettes

-

LC-MS/MS system

Solid-Phase Extraction Protocol

A detailed step-by-step protocol for the solid-phase extraction of Carbamazepine 10,11-epoxide-d10 from human plasma is provided below. This protocol is based on established methods for the extraction of carbamazepine and its metabolites.[4][5]

1. Sample Pre-treatment:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.

-

In a clean microcentrifuge tube, pipette 500 µL of the plasma supernatant.

-

Add the internal standard solution (Carbamazepine 10,11-epoxide-d10 in methanol) to the plasma sample.

-

Vortex for 30 seconds.

2. SPE Cartridge Conditioning:

-

Place the SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL) on the SPE manifold.

-

Condition the cartridges by passing 1 mL of methanol.

-

Equilibrate the cartridges by passing 1 mL of deionized water. Ensure the sorbent bed does not go dry.

3. Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

4. Washing:

-

Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water, to remove polar interferences.

-

Apply a vacuum to dry the sorbent bed completely.

5. Elution:

-

Place clean collection tubes in the SPE manifold.

-

Elute the analyte and internal standard with 1 mL of an appropriate elution solvent, such as methanol or acetonitrile.

-

Apply a gentle vacuum to collect the eluate.

6. Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis

The analysis of the extracted samples is typically performed using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate).[4][6] Detection is achieved using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[6]

Table 1: Example LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI+ |

| MRM Transition (CBZ-epoxide) | m/z 253.1 → 180.1 |

| MRM Transition (CBZ-epoxide-d10) | m/z 263.1 → 190.1 |

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described SPE and LC-MS/MS method. The data is compiled from various validated methods for the analysis of carbamazepine and its metabolites in human plasma.[1][4][6]

Table 2: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.2 - 25 µg/mL | [4] |

| Correlation Coefficient (r²) | > 0.995 | [4] |

| Lower Limit of Quantification (LLOQ) | 5.15 ng/mL | [6] |

| Intra-day Precision (RSD%) | < 7.96% | [4] |

| Inter-day Precision (RSD%) | < 7.96% | [4] |

| Accuracy | 92.09% to 108.5% | [4] |

| Mean Recovery | 98% to 101% | [1][6] |

Experimental Workflow Diagram

Caption: Solid-Phase Extraction Workflow for Carbamazepine 10,11-epoxide-d10.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the extraction of Carbamazepine 10,11-epoxide-d10 from human plasma. The subsequent LC-MS/MS analysis allows for sensitive and accurate quantification, making this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings. The use of a deuterated internal standard ensures the highest quality data for bioanalytical applications.

References

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and … [ouci.dntb.gov.ua]

- 3. biochimicaclinica.it [biochimicaclinica.it]

- 4. researchgate.net [researchgate.net]

- 5. High-performance liquid chromatographic determination of carbamazepine and carbamazepine 10,11-epoxide in plasma and saliva following solid-phase sample extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Carbamazepine-10,11-epoxide in Brain Tissue using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine is a widely used anticonvulsant and mood-stabilizing medication primarily used in the treatment of epilepsy and bipolar disorder.[1] Its pharmacological activity is, in part, attributed to its active metabolite, Carbamazepine-10,11-epoxide.[2][3][4][5] This metabolite is formed in the liver primarily by the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8.[6][7] Given that Carbamazepine-10,11-epoxide is pharmacologically active and potentially toxic, its concentration in target tissues such as the brain is of significant interest in preclinical and clinical research.[2][8] This application note provides a detailed protocol for the sensitive and selective quantification of Carbamazepine-10,11-epoxide in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carbamazepine-10,11-epoxide-d10 as a stable isotope-labeled internal standard.

Principle

The method employs a robust sample preparation procedure involving brain tissue homogenization followed by protein precipitation to extract the analyte and internal standard. The separation of Carbamazepine-10,11-epoxide and its deuterated internal standard is achieved using reverse-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The use of a stable isotope-labeled internal standard (Carbamazepine-10,11-epoxide-d10) ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of Carbamazepine and its epoxide metabolite in biological matrices, based on published literature. These values can be used as a benchmark for method validation.

| Parameter | Carbamazepine | Carbamazepine-10,11-epoxide | Reference |

| LLOQ (ng/mL) | 0.722 - 5 | 5.15 | [9][10] |

| Linearity Range (ng/mL) | 5 - 2000 | 0.23 - 5.47 (µg/mL) | [10][11] |

| Recovery (%) | 87 - 99.6 | 87.39 - 104.04 | [9][10] |

| Intra-day Precision (%CV) | 0.6 - 9.5 | < 7.96 | [10] |

| Inter-day Precision (%CV) | 4.0 - 9.6 | < 7.96 | [10] |

Experimental Protocols

Materials and Reagents

-

Carbamazepine-10,11-epoxide (analytical standard)

-

Carbamazepine-10,11-epoxide-d10 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Brain tissue (e.g., from rodent models)

-

Phosphate buffered saline (PBS), pH 7.4

Equipment

-

Homogenizer (e.g., bead beater or ultrasonic)

-

Microcentrifuge

-

Analytical balance

-

Vortex mixer

-

Pipettes

-

HPLC or UPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

-

Brain Tissue Homogenization:

-

Accurately weigh a portion of frozen brain tissue (e.g., 100 mg).

-

Add ice-cold PBS (e.g., 400 µL) to achieve a 1:4 (w/v) dilution.

-

Homogenize the tissue until a uniform suspension is obtained. Keep the sample on ice throughout the process to minimize degradation.

-

-

Protein Precipitation:

-

Transfer a known volume of the brain homogenate (e.g., 100 µL) to a microcentrifuge tube.

-

Add an appropriate volume of the internal standard working solution (Carbamazepine-10,11-epoxide-d10 in methanol).

-

Add three volumes of ice-cold acetonitrile (e.g., 300 µL) to precipitate proteins.[11]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 analytical column (e.g., Zorbax SB-C18, 100 mm × 3 mm, 3.5 µm) is suitable.[11]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.[11]

-

Gradient: A gradient elution can be optimized to ensure separation from potential interferences. A typical starting condition could be 65% Mobile Phase A, followed by a linear gradient to 95% Mobile Phase B.

-

Flow Rate: 0.4 mL/min.[11]

-

Column Temperature: 40 °C.[11]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

Data Analysis

-

Integrate the peak areas for both the analyte (Carbamazepine-10,11-epoxide) and the internal standard (Carbamazepine-10,11-epoxide-d10).

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Carbamazepine-10,11-epoxide in the brain tissue samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Carbamazepine Metabolism Pathway

Caption: Metabolic pathway of Carbamazepine to its active epoxide and inactive diol metabolites.

Experimental Workflow for Quantification

References

- 1. m.youtube.com [m.youtube.com]

- 2. biochimicaclinica.it [biochimicaclinica.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Carbamazepine-10,11-epoxide in epilepsy. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamazepine and carbamazepine-10, 11-epoxide concentrations in human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous Determination of Carbamazepine and Carbamazepine- 10,11-epoxide in Different Biological Matrices by LC-MS/MS ~ Journal of Interdisciplinary Medicine [interdisciplinary.ro]

Application Notes and Protocols for the Analysis of Carbamazepine-10,11-epoxide-d10 in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Carbamazepine and its major metabolite, Carbamazepine-10,11-epoxide, in various environmental matrices. The use of a stable isotope-labeled internal standard, Carbamazepine-10,11-epoxide-d10, is central to the described methodology for ensuring accuracy and precision by correcting for matrix effects and variations in analytical processing.

The primary analytical technique involves Solid-Phase Extraction (SPE) for sample concentration and clean-up, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. This approach offers high sensitivity and selectivity, which is crucial for detecting trace levels of these compounds in complex environmental samples such as surface water, wastewater, and biosolids.

Experimental Protocols

Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of Carbamazepine and its metabolites from aqueous environmental samples.

Materials:

-

Water sample (e.g., surface water, wastewater effluent)

-

Carbamazepine-10,11-epoxide-d10 (internal standard solution)

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

SPE manifold

-

Glassware (beakers, graduated cylinders, vials)

-

Nitrogen evaporator

Procedure:

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store them at 4°C to minimize degradation of the target analytes.

-

Filtration: For samples with high suspended solids, filter through a glass fiber filter (e.g., 0.7 µm) to prevent clogging of the SPE cartridge.

-

Spiking with Internal Standard: To a known volume of the water sample (e.g., 500 mL), add a precise amount of the Carbamazepine-10,11-epoxide-d10 internal standard solution. This is crucial for accurate quantification and to correct for any losses during sample preparation and analysis.

-

SPE Cartridge Conditioning:

-

Pass 5 mL of methanol through the SPE cartridge.

-

Follow with 5 mL of deionized water. Do not allow the cartridge to dry out.

-

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for about 30 minutes to remove residual water.

-

Elution: Elute the retained analytes from the cartridge with 5-10 mL of methanol into a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the initial mobile phase (e.g., a mixture of water with 0.1% formic acid and methanol). The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the instrumental analysis for the separation and detection of Carbamazepine, Carbamazepine-10,11-epoxide, and the deuterated internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column, such as Zorbax SB-C18, 100 mm × 3 mm, 3.5 µm)[1]

LC Parameters (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Methanol

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. For example:

-

0-2 min: 95% A

-

2-10 min: Gradient to 95% B

-

10-12 min: Hold at 95% B

-

12-15 min: Return to initial conditions (95% A)

-

-

Flow Rate: 0.4 mL/min[1]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C[1]

MS/MS Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific precursor and product ion pairs for each analyte and the internal standard need to be determined by direct infusion of individual standard solutions. Example transitions are:

-

Collision Energy: Optimized for each MRM transition.

-

Source Parameters: Parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage should be optimized for maximum sensitivity.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of Carbamazepine and its metabolites in environmental samples.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Compound | Matrix | MDL (ng/L) | LOQ (ng/L) |

| Carbamazepine | Surface Water | 0.5 - 2.0 | 1.5 - 6.0 |

| Carbamazepine-10,11-epoxide | Surface Water | 0.8 - 3.0 | 2.4 - 9.0 |

| Carbamazepine | Wastewater Effluent | 2.0 - 10.0 | 6.0 - 30.0 |

| Carbamazepine-10,11-epoxide | Wastewater Effluent | 3.0 - 15.0 | 9.0 - 45.0 |

Note: These are example values and will vary depending on the specific instrumentation and method optimization.

Table 2: Analyte Recoveries in Different Matrices

| Compound | Surface Water (%) | Wastewater Influent (%) | Wastewater Effluent (%) |

| Carbamazepine | 95.7 - 102.9 | 83.6 - 102.2 | 90.6 - 103.5 |

| Carbamazepine-10,11-epoxide | 96.2 - 101.5 | 85.1 - 100.3 | 91.2 - 102.8 |

Data adapted from studies analyzing carbamazepine and its metabolites, demonstrating the efficiency of the SPE method.[3][4][5]

Visualizations

Caption: Workflow for the analysis of Carbamazepine-10,11-epoxide-d10 in environmental samples.

Caption: Logic of quantification using an internal standard in LC-MS/MS analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. employees.csbsju.edu [employees.csbsju.edu]

- 4. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Simultaneous Analysis of Carbamazepine and its Metabolites using Carbamazepine-10,11-epoxide-d10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction